2,5-二甲基哌嗪-1,4-二乙醇

描述

Synthesis Analysis

The synthesis of derivatives closely related to 2,5-dimethylpiperazine-1,4-diethanol involves intermolecular cyclization processes. For example, the formation of N,N'-dimethylpiperazine via the cyclization of diethanolamine and methylamine has been explored using zeolites under high-pressure conditions, demonstrating the efficiency of zeolites in facilitating such cyclization reactions (Narender, Srinivasu, Kulkarni, & Raghavan, 2001).

Molecular Structure Analysis

The molecular and crystal structure of compounds structurally similar to 2,5-dimethylpiperazine-1,4-diethanol, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, have been determined using X-ray diffraction. These studies provide insights into the conformation of the piperazine ring and the spatial arrangement of substituent groups, which is critical for understanding the compound's reactivity and interaction with other molecules (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Research on closely related compounds, such as the synthesis of 1,4-dimethylpiperazine mono-betaine and its complexation with other molecules, sheds light on the chemical reactivity of 2,5-dimethylpiperazine-1,4-diethanol. These studies illustrate how the compound can participate in hydrogen bonding and form stable complexes, highlighting its potential for creating novel materials and its utility in supramolecular chemistry (Dega‐Szafran, Katrusiak, & Szafran, 2006).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the material characteristics of 2,5-dimethylpiperazine-1,4-diethanol and its derivatives. While specific studies on these physical properties were not identified in the search, related research on compounds like 1,4-dimethylpiperazine-1,4-diium dibromide dihydrate provides valuable insights into how structural modifications affect these properties (Sun, 2012).

Chemical Properties Analysis

The chemical properties of 2,5-dimethylpiperazine-1,4-diethanol, such as acidity/basicity, reactivity with various reagents, and behavior under different chemical conditions, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines highlight the compound's potential for further functionalization and its application in designing new molecules with specific properties (LittleVanessa Renee, TingleyReid, & VaughanKeith, 2014).

科学研究应用

合成与催化

2,5-二甲基哌嗪-1,4-二乙醇及其衍生物已被研究其在各种合成过程中的作用。例如,利用沸石和蒙脱石K10在高压条件下研究了二乙醇胺和甲胺的分子内缩合反应,形成N,N′-二甲基哌嗪。HZSM-5(30)催化剂在形成N,N′-二甲基哌嗪方面表现出有效性,并且可以多次重复使用而不会显著降低活性(Narender et al., 2001)。

晶体和分子结构分析

与2,5-二甲基哌嗪-1,4-二乙醇相关的化合物的晶体和分子结构一直是研究的课题。对1,4-双(氯乙酰)-反-2,5-二甲基哌嗪的研究揭示了该化合物的分子和晶体结构,阐明了其构象和侧链甲基的位置(Bassi & Scordamaglia, 1977)。

聚合物生产

还进行了关于1,4-二甲基哌嗪在聚氨酯泡沫生产中作为催化剂的研究。与三乙烯二胺进行比较的研究表明,1,4-二甲基哌嗪表现出较低的凝胶和发泡作用,但是是一种良好的延迟作用催化剂,适用于模内流动性和缓慢固化时间,同时保持可比的泡沫性能(Samarappuli & Liyanage, 2018)。

结构化学

对反-2,5-二甲基哌嗪的结构分析揭示了其中心对称的分子,具有椅形哌嗪环。这种理解对于化学各领域的应用至关重要(Okamoto et al., 1982)。

药物化学和药物合成

尽管明确排除药物使用和剂量,值得注意的是,2,5-二甲基哌嗪-1,4-二乙醇衍生物已在药物化学领域中用于合成各种化合物。例如,(-)-(2R,5S)-1-烯丙基-2,5-二甲基哌嗪的对映选择性合成,这是δ-阿片受体配体的中间体,展示了该化合物在药物合成中的相关性(Janetka et al., 2003)。

分析化学

1,4-二甲基哌嗪及其相关化合物已在分析化学中使用。例如,鉴定甲基二乙醇胺降解产物涉及分析1,4-二甲基哌嗪等其他产物(Chakma & Meisen, 1988)。

安全和危害

2,5-Dimethylpiperazine-1,4-diethanol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

属性

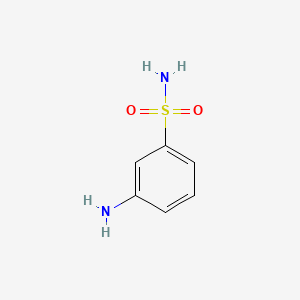

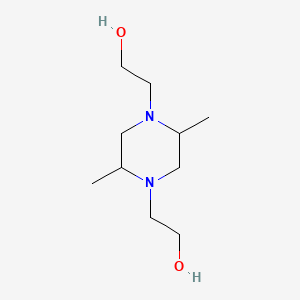

IUPAC Name |

2-[4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9-7-12(4-6-14)10(2)8-11(9)3-5-13/h9-10,13-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVURKMSVSTUWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1CCO)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968243 | |

| Record name | 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpiperazine-1,4-diethanol | |

CAS RN |

53503-86-9 | |

| Record name | 2,5-Dimethyl-1,4-piperazinediethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53503-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpiperazine-1,4-diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053503869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpiperazine-1,4-diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。